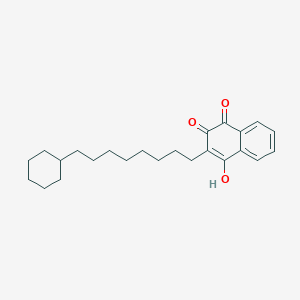

Hellebrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the bufadienolide class of cardiac glycosides and is known for its potent biological activities, particularly its ability to inhibit the sodium-potassium adenosine triphosphatase enzyme . Hellebrin has been studied for its potential therapeutic applications, especially in the treatment of certain types of cancer .

Mechanism of Action

Target of Action

Hellebrin, also known as NSC-93134 or NSC93134, is a cardiac glycoside . Its primary target is the Na+/K±ATPase . This enzyme, also known as the sodium-potassium pump, plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous cellular processes .

Mode of Action

This compound interacts with its target by binding to the Na+/K±ATPase and blocking its non-canonical function as a receptor for cardiac glycosides . It has a higher affinity for the α1β1 subunit of the Na+/K±ATPase than the α2β1 or α3β1 complexes .

Biochemical Pathways

By inhibiting the Na+/K±ATPase, this compound disrupts the balance of sodium and potassium ions across the cell membrane . This disruption can lead to a variety of downstream effects, including changes in cell volume, membrane potential, and intracellular calcium levels . These changes can affect numerous biochemical pathways and cellular processes.

Pharmacokinetics

It’s known that this compound is water-soluble , which could influence its bioavailability and distribution within the body.

Result of Action

This compound’s inhibition of the Na+/K±ATPase has been correlated with its ability to inhibit cancer cell growth . It has been shown to induce caspase-dependent apoptosis in Jurkat T cells . The GI50 (50% growth inhibitory concentration) of this compound has been reported to be between 6-58 nM in various human cancer cell lines .

Biochemical Analysis

Biochemical Properties

Hellebrin interacts with the α1β1 subunit of the Na+/K±ATPase . This interaction is characterized by a higher affinity for the α1β1 subunit than the α2β1 or α3β1 complexes, which is in contrast to other cardiac glycosides . This affinity for the α1β1 complex correlates with its cancer cell growth inhibition .

Cellular Effects

This compound has been found to have significant effects on various types of cells, particularly cancer cells . It influences cell function by inhibiting the Na+/K±ATPase, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Na+/K±ATPase, blocking its non-canonical function as a receptor for cardiac glycosides . This leads to changes in gene expression and can result in enzyme inhibition or activation .

Metabolic Pathways

Given its interaction with the Na+/K±ATPase, it is likely involved in pathways related to ion transport .

Subcellular Localization

Given its interaction with the Na+/K±ATPase, it is likely localized to the plasma membrane where this enzyme is found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hellebrin is typically extracted from the roots and rhizomes of Helleborus species. The extraction process involves the use of organic solvents to isolate the glycosides, followed by purification steps such as chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Helleborus plants, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Hellebrin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone form, hellebrigenin.

Oxidation: Oxidizing agents can modify the structure of this compound, potentially altering its biological activity.

Reduction: Reducing agents can convert this compound into less oxidized forms, impacting its pharmacological properties.

Major Products Formed: The major products formed from these reactions include hellebrigenin and various oxidized or reduced derivatives of this compound .

Scientific Research Applications

Chemistry: Used as a model compound to study the structure-activity relationship of cardiac glycosides.

Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.

Industry: Utilized in the development of pharmaceutical formulations targeting cardiovascular diseases.

Comparison with Similar Compounds

- Ouabain

- Digoxin

- Digitoxin

- Gitoxin

- Uzarigenin-rhamnoside

Comparison: Hellebrin is unique among cardiac glycosides due to its higher binding affinity for the alpha subunits of the sodium-potassium adenosine triphosphatase enzyme compared to other glycosides . Additionally, this compound and its aglycone form, hellebrigenin, display similar in vitro growth inhibitory effects in cancer cells, which is not commonly observed with other cardiac glycosides .

Properties

CAS No. |

13289-18-4 |

|---|---|

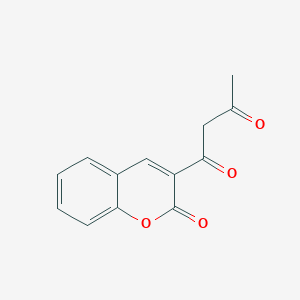

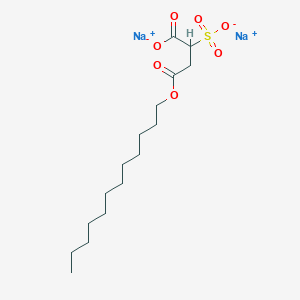

Molecular Formula |

C36H52O15 |

Molecular Weight |

724.8 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C36H52O15/c1-17-30(51-32-28(43)26(41)25(40)23(14-37)50-32)27(42)29(44)31(48-17)49-19-5-10-34(16-38)21-6-9-33(2)20(18-3-4-24(39)47-15-18)8-12-36(33,46)22(21)7-11-35(34,45)13-19/h3-4,15-17,19-23,25-32,37,40-46H,5-14H2,1-2H3/t17-,19-,20+,21-,22+,23+,25+,26-,27-,28+,29+,30-,31-,32-,33+,34-,35-,36-/m0/s1 |

InChI Key |

DCSLTSSPIJWEJN-YRFFWODSSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Appearance |

Assay:≥99%A solid |

Key on ui other cas no. |

13289-18-4 |

Pictograms |

Acute Toxic |

Synonyms |

3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide corelborin corelborine hellebrin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid](/img/structure/B89002.png)